

Application Notes and Protocols: Acetyl-L-methionine Sulfoxide in Neurodegeneration Research

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Compound of Interest

Compound Name: *Acetyl-L-methionine sulfoxide*

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Introduction

Oxidative stress is a key pathological feature in a range of neurodegenerative diseases, including Alzheimer's and Parkinson's disease.^{[1][2]} The oxidation of methionine residues in proteins to form methionine sulfoxide (MetO) is a significant consequence of oxidative damage. ^[1] The Methionine Sulfoxide Reductase (Msr) system, comprising the enzymes MsrA and MsrB, plays a critical antioxidant role by reducing MetO back to methionine, thereby repairing damaged proteins and scavenging reactive oxygen species (ROS).^{[1][2][3]}

Acetyl-L-methionine sulfoxide is a compound utilized in neurodegeneration research to probe and modulate the activity of the Msr system. Studies have demonstrated that treatment with N-acetyl-Met-sulfoxide can induce Msr activity and confer protection to neuronal cells against toxic insults, such as those from amyloid- β (A β).^[4] These application notes provide an overview of the use of **Acetyl-L-methionine sulfoxide** in relevant research models and detailed protocols for key experiments.

Data Summary

The following tables summarize the observed effects of modulating the methionine sulfoxide system in various neurodegeneration research models.

Table 1: Effects of **Acetyl-L-methionine Sulfoxide** and Related Compounds in In Vitro Models

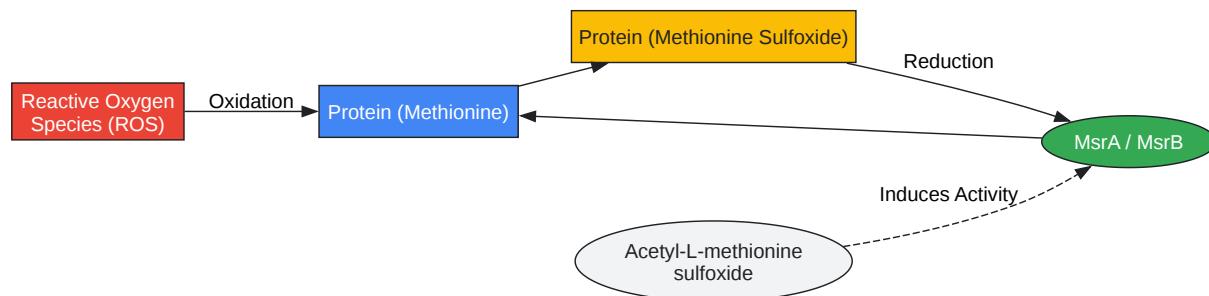
Model System	Compound/Condition	Concentration	Observed Effect	Reference
Differentiated PC-12 Cells	N-acetyl-D,L-Met(O)	Not specified	Protected against A β -induced toxicity.	[4]
Primary Rat Hippocampal & Cortical Neurons	A β 40-Met(O) or A β 42-Met(O)	1-10 μ M	Increased total Msr activity.	[4]
Human Neuroblastoma (IMR-32) Cells	A β 42-Met(O)	Not specified	Elevated MsrA activity and mRNA levels.	[2][5]
Primary Midbrain Cultures	Over-expression of MsrA	Not specified	Suppressed dopaminergic cell death and protein aggregation induced by rotenone.	[6]

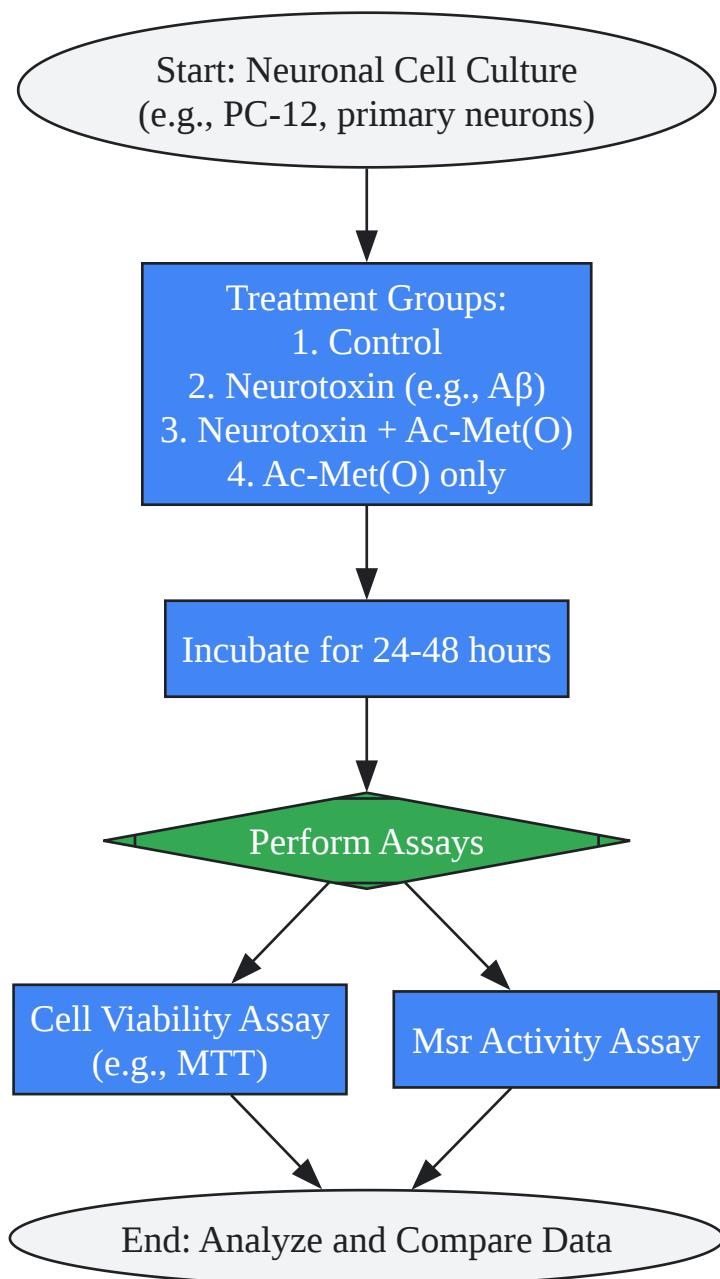
Table 2: Phenotypes Observed in In Vivo Neurodegeneration Models with Altered MsrA Activity

Animal Model	Genetic Modification	Key Phenotype	Reference
Mouse	MsrA knockout (MsrA-/-)	Increased vulnerability to oxidative stress, neurological disorder (ataxia), shorter lifespan. Enhanced neurodegeneration, loss of astrocyte integrity, elevated A β deposition, and tau phosphorylation in the hippocampus.	[1][7]
Mouse (AD model)	APP+/MsrAKO	Higher levels of soluble A β in the brain, compromised mitochondrial respiration, and cytochrome c oxidase activity.	[8]
Drosophila (PD model)	Ectopic expression of human α -synuclein with MsrA over-expression	Inhibition of locomotor and circadian rhythm defects.	[9]
Mouse (AD model - APP/PS1)	Immunization with MetO-rich protein	Decreased Msr activity and lowered hippocampal plaque burden.	[10]

Signaling Pathways and Experimental Workflows Methionine Sulfoxide Reductase (Msr) System in Neuroprotection

The Msr system is a primary defense against methionine oxidation. Reactive oxygen species (ROS) oxidize methionine residues in proteins to methionine sulfoxide (MetO). MsrA and MsrB enzymes specifically reduce the S and R epimers of MetO, respectively, back to methionine, thus restoring protein function. This process also acts as a catalytic antioxidant system. **Acetyl-L-methionine sulfoxide** can be used to stimulate this protective pathway.





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